molecular formula C21H28Cl2N2 B008547 Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride CAS No. 19701-61-2

Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride

Cat. No. B008547
CAS RN: 19701-61-2
M. Wt: 379.4 g/mol
InChI Key: FJGNCQIGSUNKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride, commonly known as AH-7921, is a synthetic opioid analgesic drug. This drug was first synthesized in the 1970s and has been used as a research chemical in scientific studies. AH-7921 is a highly potent drug and has been found to have strong analgesic effects. It has been used in scientific research to study the mechanism of action of opioid analgesics and to investigate the biochemical and physiological effects of opioids.

Mechanism Of Action

AH-7921 acts as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. Activation of the μ-opioid receptor leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. This inhibition leads to the reduction of pain sensation.

Biochemical And Physiological Effects

AH-7921 has been found to have strong analgesic effects, similar to those of other opioid analgesics. It has also been found to have sedative effects and to cause respiratory depression. In addition, AH-7921 has been found to have a high potential for abuse and addiction.

Advantages And Limitations For Lab Experiments

AH-7921 has been used in scientific research as a tool to study the mechanism of action of opioid analgesics and to investigate the biochemical and physiological effects of opioids. However, due to its high potential for abuse and addiction, its use in laboratory experiments is limited. It is important to use caution when handling and storing AH-7921, as it can be dangerous if not handled properly.

Future Directions

There are several future directions for research on AH-7921. One direction is to investigate the potential use of AH-7921 as a treatment for chronic pain. Another direction is to investigate the development of tolerance and dependence to AH-7921 and other opioid analgesics. Additionally, there is a need for further research on the potential for abuse and addiction to AH-7921 and other synthetic opioids.

Synthesis Methods

AH-7921 is synthesized by the reaction of 4-cyano-2-(dimethylamino)butyronitrile with cyclohexanone in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of AH-7921.

Scientific Research Applications

AH-7921 has been used in scientific research to study the mechanism of action of opioid analgesics. It has been found to act as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. AH-7921 has also been used to investigate the biochemical and physiological effects of opioids, such as the development of tolerance and dependence.

properties

CAS RN

19701-61-2

Product Name

Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride

Molecular Formula

C21H28Cl2N2

Molecular Weight

379.4 g/mol

IUPAC Name

2-(16-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-16-yl)-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C21H26N2.2ClH/c1-22(2)12-13-23-14-18-8-5-7-17-11-10-16-6-3-4-9-19(16)20(15-23)21(17)18;;/h3-9,20H,10-15H2,1-2H3;2*1H

InChI Key

FJGNCQIGSUNKGK-UHFFFAOYSA-N

SMILES

CN(C)CCN1CC2C3=CC=CC=C3CCC4=C2C(=CC=C4)C1.Cl.Cl

Canonical SMILES

CN(C)CCN1CC2C3=CC=CC=C3CCC4=C2C(=CC=C4)C1.Cl.Cl

synonyms

Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-( 2-(dimethylamino)ethyl)-, dihydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.